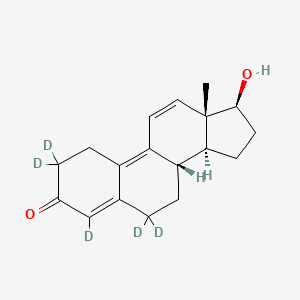
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring with hydroxyl and methoxy substituents, a hydrazinyl group, and a methylpropanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid can be achieved through multiple synthetic routes One common method involves the bromination of a phenolic compound followed by methoxylation and subsequent hydrazinylation The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol and a base for methoxylation, and hydrazine hydrate for hydrazinylation
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by continuous flow hydrazinylation and esterification. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive bromine and hydrazine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazinyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer and inflammation.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The brominated phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The hydroxyl and methoxy groups can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile
- 2-Bromo-6-methoxyphenol
Uniqueness
Compared to similar compounds, 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid stands out due to its combination of functional groups. The presence of both hydrazinyl and methylpropanoic acid moieties provides unique reactivity and binding properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15BrN2O4 |
|---|---|
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15BrN2O4/c1-11(14-13,10(16)17)5-6-3-7(12)9(15)8(4-6)18-2/h3-4,14-15H,5,13H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
KEIKKIDHEDKGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C(=C1)Br)O)OC)(C(=O)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


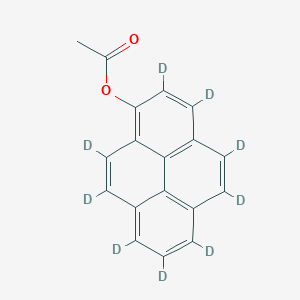
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
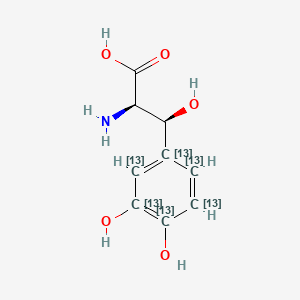


![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
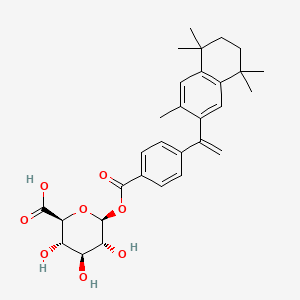
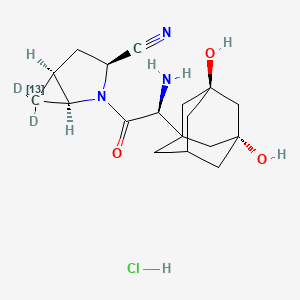
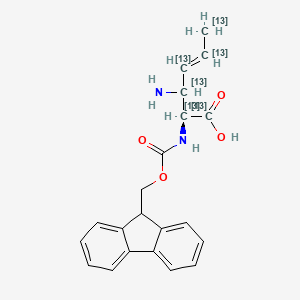
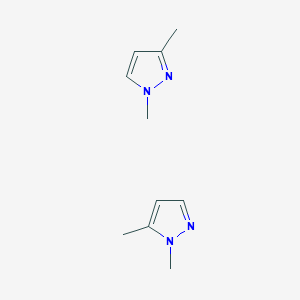

![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)
